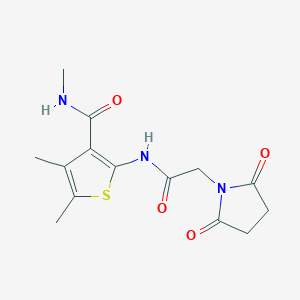

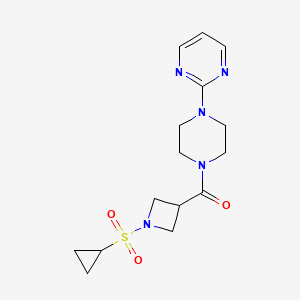

2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

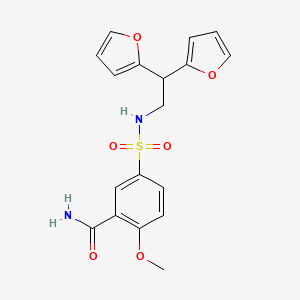

This compound is a derivative of pyrrolidine-2,5-dione . It was designed as an analogue of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine-2,5-dione core with an additional benzene ring attached to the side methyl group . More specific details about the molecular structure are not available in the retrieved information.Aplicaciones Científicas De Investigación

- Key Finding : Compound 30 exhibited the most favorable safety profile and anticonvulsant activity. Its median effective dose (ED50) in the MES test was 45.6 mg/kg, and in the 6 Hz model, it was 39.5 mg/kg. Importantly, it showed negligible hepatotoxicity and high metabolic stability .

- Significance : This dual functionality suggests potential applications in managing both epilepsy and pain-related conditions .

- CYP450 Isoforms : It weakly inhibited CYP3A4, CYP2D6, and CYP2C9 isoforms, suggesting a favorable safety profile compared to reference compounds .

Anticonvulsant Properties

Pain Modulation

Mechanism of Action

Metabolic Stability and Safety Profile

Preclinical Development Candidate

Mecanismo De Acción

Target of Action

The primary target of this compound is the Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is a glutamate transporter primarily found in astrocytes, and it plays a crucial role in maintaining the extracellular glutamate concentrations in the central nervous system .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the extracellular concentrations of glutamate . This modulation is stereoselective, indicating that the compound interacts with specific sites on the EAAT2 protein .

Biochemical Pathways

By enhancing the uptake of glutamate, the compound indirectly influences the glutamatergic signaling pathway . Reduced extracellular glutamate concentrations can decrease the activation of glutamate receptors, thereby modulating neuronal excitability .

Pharmacokinetics

The compound exhibits favorable drug-like properties, including high metabolic stability on human liver microsomes . It shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest good bioavailability and a low potential for drug-drug interactions .

Result of Action

The compound’s action results in potent antiseizure activity across in vivo mouse seizure models . It also shows activity in pain models, proving effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .

Safety and Hazards

Propiedades

IUPAC Name |

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-7-8(2)22-14(12(7)13(21)15-3)16-9(18)6-17-10(19)4-5-11(17)20/h4-6H2,1-3H3,(H,15,21)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEXWEZTTWHWBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)CN2C(=O)CCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)

![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)

methanone](/img/structure/B2392401.png)